Rintatolimod

TLR3 agonism Tumor microenvironment Chemokine profiling

Rintatolimod (tradename Ampligen®, also known as poly I:poly C12U) is a mismatched double-stranded RNA (dsRNA) polymer consisting of a polyinosinic acid strand complexed with a polycytidylic acid strand containing a uracil substitution at every 12th cytidine position. This structural modification confers restricted Toll-Like Receptor 3 (TLR3) agonist activity without activating cytosolic helicase pathways (RIG-I/MDA5), distinguishing it from the unmodified dsRNA analog poly I:C.

Molecular Formula C28H40N9O25P3
Molecular Weight 995.6 g/mol
CAS No. 38640-92-5
Cat. No. B1497751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRintatolimod
CAS38640-92-5
Synonyms(rI(n).r(C(12)U)n)
ampligen
mismatched double-stranded RNA
poly(I)-poly(C12U)
poly(I).poly(c12,U)
poly(inosinic acid) poly(cytidylic(12), uridylic)acid
rintatolimod
Molecular FormulaC28H40N9O25P3
Molecular Weight995.6 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O
InChIInChI=1S/C10H13N4O8P.C9H14N3O8P.C9H13N2O9P/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18)/t4-,6-,7-,10-;2*4-,6-,7-,8-/m111/s1
InChIKeyKNUXHTWUIVMBBY-JRJYXWDASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rintatolimod (CAS 38640-92-5): Procurement-Grade TLR3 Agonist for ME/CFS and Oncology Applications


Rintatolimod (tradename Ampligen®, also known as poly I:poly C12U) is a mismatched double-stranded RNA (dsRNA) polymer consisting of a polyinosinic acid strand complexed with a polycytidylic acid strand containing a uracil substitution at every 12th cytidine position [1]. This structural modification confers restricted Toll-Like Receptor 3 (TLR3) agonist activity without activating cytosolic helicase pathways (RIG-I/MDA5), distinguishing it from the unmodified dsRNA analog poly I:C [2]. Rintatolimod is an investigational new molecular entity developed by AIM ImmunoTech (formerly Hemispherx Biopharma) with orphan drug designation, currently marketed in Argentina for chronic fatigue syndrome/myalgic encephalomyelitis (CFS/ME) and in advanced clinical development for multiple oncology indications including pancreatic, ovarian, and colorectal cancers [3].

Why Poly I:C and Other dsRNA Analogs Cannot Substitute for Rintatolimod in Procurement Decisions


Generic substitution with unmodified dsRNA analogs such as poly I:C fails because rintatolimod's engineered uracil mismatch at every 12th cytidine position fundamentally alters its receptor activation profile and downstream immunological consequences [1]. While poly I:C activates both TLR3 and cytosolic helicase (RIG-I/MDA5) pathways, rintatolimod acts as a restricted TLR3 agonist lacking helicase activation, thereby avoiding the NFκB/TNFα/COX2-driven immunosuppressive cascade that promotes regulatory T cell (Treg) attraction and limits antitumor efficacy [2]. This differential signaling translates directly into divergent clinical safety profiles, with poly I:C exhibiting greater cytotoxicity that has limited its clinical utility in cancer treatment compared to rintatolimod [3]. Additionally, rintatolimod is protected by composition-of-matter and method-of-use patents extending through 2039 in major jurisdictions for combination therapies with checkpoint inhibitors, creating a significant intellectual property barrier to substitution [4].

Rintatolimod Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Procurement Evaluation


Rintatolimod vs. Poly I:C: Differential Chemokine Induction and Treg Attraction in Human Tumor Explants

In ex vivo human ovarian cancer explant cultures, rintatolimod and poly I:C were directly compared for their ability to induce CTL-attracting chemokines (CXCL10) versus Treg-attracting chemokines (CCL22, CXCL12) and suppressive factors (COX2, IDO, IL-10). Both compounds induced comparable levels of CXCL10 (within 0.5 log₂ fold of each other across n=8 patients) [1]. However, poly I:C selectively induced CCL22 and CXCL12 expression, whereas rintatolimod did not induce these Treg-attracting chemokines above baseline [1]. In ex vivo migration assays, rintatolimod-treated tumor supernatants showed selectively reduced Treg attraction compared to poly I:C-treated tumors (n=5 patients per condition) [1].

TLR3 agonism Tumor microenvironment Chemokine profiling Immuno-oncology

Phase III Placebo-Controlled Trial: Rintatolimod Improves Exercise Tolerance by 21.3% in ME/CFS Patients

A Phase III prospective, double-blind, randomized, placebo-controlled trial (NCT00215800) compared twice-weekly intravenous rintatolimod (400 mg) versus placebo in 234 subjects with long-standing, debilitating CFS/ME across 12 clinical sites [1]. The primary endpoint was intra-patient change from baseline in exercise tolerance (ET) at Week 40, measured via treadmill testing using a modified Bruce protocol. In the intention-to-treat (ITT) analysis, subjects receiving rintatolimod demonstrated a placebo-adjusted improvement in ET of 21.3% (p=0.047) [1]. Correction for subjects with reduced dosing compliance increased the placebo-adjusted ET improvement to 28% (p=0.022) [1]. A significantly greater percentage of rintatolimod patients (39%) versus placebo patients (23%) improved ET duration by ≥25% (p=0.013) [2]. The improvement observed represents approximately twice the minimum considered medically significant by regulatory agencies [1].

Chronic fatigue syndrome Myalgic encephalomyelitis Exercise tolerance Phase III clinical trial

Responder Stratification by Disease Duration: 51.2% Response Rate in Target Subset vs. No Response in Non-Target Subset

A hypothesis-based post-hoc analysis of the Phase III trial ITT population (n=208) evaluated the effect of rintatolimod therapy based on disease duration [1]. Patients were stratified into a Target Subset (symptom duration 2-8 years, n=75) and a Non-Target Subset (<2 years plus >8 years, n=133). Within the Target Subset, 51.2% of rintatolimod-treated patients improved their exercise duration by ≥25% compared to placebo (p=0.003) [1]. The Non-Target Subset (n=133) failed to show any clinically significant exercise tolerance response to rintatolimod when compared to placebo [1]. Placebo-adjusted percentage improvements in exercise duration for the Target Subset were more than twice that of the ITT population [1].

ME/CFS Responder analysis Disease duration Patient stratification

Rintatolimod + Cisplatin + Pembrolizumab Achieves 50% ORR vs. Pembrolizumab Monotherapy 7.4-9.9% in Recurrent Ovarian Cancer

A completed Phase 2 study (NCT03734692) in platinum-sensitive recurrent ovarian cancer evaluated intraperitoneal cisplatin plus intraperitoneal rintatolimod (Ampligen) combined with intravenous pembrolizumab. Among 24 evaluable patients with measurable peritoneal disease, the combination regimen achieved a 50% objective response rate (ORR), including 5 complete responses and 7 partial responses [1]. By comparison, pembrolizumab monotherapy in the Keynote-100 trial produced ORRs of 7.4% and 9.9% in similar patient populations [1]. The regimen was administered in up to six 3-week cycles to patients with measurable peritoneal disease [1].

Ovarian cancer Checkpoint inhibitor combination Objective response rate Immuno-oncology

Rintatolimod Monotherapy Extends Median Overall Survival by 8.6 Months in Late-Stage Pancreatic Cancer

In a 57-subject early access program (EAP) evaluating rintatolimod as monotherapy in late-stage pancreatic cancer patients, rintatolimod was associated with median overall survival of 19.7 months [1]. This represents an extension of median overall survival of 8.6 months when compared to the standard of care in this patient population [1]. The EAP subjects also reported improved quality of life [1]. This EAP data informed the subsequent Phase 2 DURIPANC study (NCT05927142) evaluating rintatolimod combined with durvalumab (anti-PD-L1) in metastatic pancreatic cancer patients with stable disease post-FOLFIRINOX [1].

Pancreatic cancer Overall survival Early access program Monotherapy

Safety Profile: Rintatolimod vs. Poly I:C - Reduced Cytotoxicity from Avoidance of Helicase/NFκB Activation

Mechanistic studies have demonstrated that poly I:C's clinical use in cancer treatment is limited by increased cytotoxicity compared to rintatolimod, a finding attributed to poly I:C's activation of both TLR3 and helicase pathways versus rintatolimod's restricted TLR3 activation [1]. In Phase III CFS/ME trials, rintatolimod at 400 mg twice weekly for 40 weeks was generally well-tolerated, with elevated liver function tests (LFTs) noted in 7.4% of active patients versus 1.8% of placebo patients, managed with dose reduction; no patients discontinued due to abnormal LFTs [2]. Grade 2 anemia occurred in less than 2% of patients, and the incidence of serious adverse events was comparable between rintatolimod and placebo groups (22 SAEs vs. 22 SAEs, respectively) [2][3].

Safety profile Cytotoxicity Adverse events Toxicology

Rintatolimod: Prioritized Procurement Scenarios Based on Quantitative Evidence


Scenario 1: ME/CFS Clinical Trial Requiring Objective Performance-Based Primary Endpoint

Procurement of rintatolimod is indicated for randomized, placebo-controlled ME/CFS trials where objective, performance-based endpoints (exercise tolerance measured via modified Bruce treadmill protocol) are required. The Phase III evidence demonstrates a placebo-adjusted ET improvement of 21.3-28% (p=0.047-0.022) at 40 weeks, representing the only TLR3 agonist with regulatory-quality efficacy data in this indication [1]. Trial protocols should incorporate responder stratification by disease duration (<8 years), as the Target Subset demonstrates a 51.2% response rate for ≥25% ET improvement (p=0.003) versus no clinically significant response in patients with disease duration exceeding 8 years [2]. Dosing schedule: 400 mg IV twice weekly over 30-60 minutes for minimum 24-40 weeks [1].

Scenario 2: Immuno-Oncology Combination Trials with Checkpoint Inhibitors in PD-1-Refractory Tumor Types

Procurement of rintatolimod for combination trials with anti-PD-1/PD-L1 agents is supported by (1) mechanistic evidence of selective TLR3 activation without helicase-driven immunosuppression, enabling CTL attraction without concomitant Treg recruitment [1], and (2) clinical evidence of enhanced ORR (50% with rintatolimod/cisplatin/pembrolizumab vs. 7.4-9.9% with pembrolizumab monotherapy in ovarian cancer) [2]. Patent protection for rintatolimod in combination with checkpoint inhibitors extends through 2039 in the US, EU, and Japan, providing exclusivity for commercial development [3]. Intraperitoneal or intravenous administration routes are protocol-dependent, with intraperitoneal delivery demonstrating efficacy in peritoneal malignancies [2].

Scenario 3: Pancreatic Cancer Research Requiring Survival Benefit in Immunotherapy-Naïve Populations

Procurement of rintatolimod for pancreatic cancer research is supported by EAP data showing median overall survival of 19.7 months with monotherapy, representing an 8.6-month extension versus standard of care [1]. This is particularly relevant given that checkpoint inhibitor monotherapy has not demonstrated consistent benefit in unselected pancreatic cancer populations [2]. Current development focuses on combination with durvalumab (anti-PD-L1) in the Phase 2 DURIPANC study (NCT05927142) evaluating patients with stable disease post-FOLFIRINOX [1]. This scenario is optimal for research programs seeking an immunotherapy backbone in a historically immunotherapy-refractory indication.

Scenario 4: Viral Pathogenesis Research Requiring TLR3 Agonist Without Cytosolic Helicase Activation

Procurement of rintatolimod for viral immunology research is supported by its restricted TLR3 agonist profile lacking RIG-I/MDA5 helicase activation [1]. This enables studies dissecting TLR3-specific signaling from helicase-mediated antiviral responses. Additionally, rintatolimod acts as a competitive decoy for the IID domain of Ebola virus VP35, blocking viral dsRNA sequestration while simultaneously providing PAMP-restricted TLR3 activation [2]. This dual mechanism—not observed with unmodified poly I:C—positions rintatolimod as a unique tool compound for investigating viral immune evasion mechanisms and developing broad-spectrum antiviral strategies [2].

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